2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is a heterocyclic compound characterized by its imidazo[1,2-a]pyridine core. Its molecular formula is , and it has a molecular weight of 151.21 g/mol. The compound is noted for its potential bioactivity and serves as a building block in synthetic organic chemistry, particularly in the development of more complex heterocycles and pharmaceutical agents.
This compound is classified under the category of imidazo[1,2-a]pyridines, which are known for their diverse biological activities. It has been investigated for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The compound is also recognized for its role in various synthetic pathways aimed at producing novel therapeutic compounds .
The synthesis of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance yield and ensure consistent quality through automated systems for reagent addition and temperature management.
The molecular structure of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be represented using various chemical notation systems:
InChI=1S/C8H13N3/c1-6-4-11-5-7(9)2-3-8(11)10-6/h4,7H,2-3,5,9H2,1H3
CC1=CN2CC(CCC2=N1)N
The compound exhibits a unique arrangement of nitrogen atoms within its ring structure that contributes to its chemical properties and biological activity .
2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine participates in various chemical reactions:
The mechanism of action for 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific biological targets such as enzymes or receptors. The imidazo[1,2-a]pyridine core can bind to active sites on these targets, leading to modulation of their activity. This interaction may result in either inhibition or activation of enzymatic pathways that influence various cellular processes and therapeutic outcomes .
The physical properties of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine include:
Chemical properties include its behavior under various reaction conditions which allows it to participate in oxidation and reduction processes effectively. The compound is classified as an irritant according to GHS hazard classifications .
The applications of 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine are diverse:
Nitrogen-containing heterocycles represent foundational architectures in modern medicinal chemistry, comprising >60% of FDA-approved small-molecule drugs. Their dominance arises from versatile molecular recognition properties: 1) Hydrogen-bonding capability via pyridine-type nitrogens enhances target binding affinity; 2) Aromatic character facilitates π-π stacking interactions with protein binding pockets; and 3) Structural diversity enables fine-tuning of physicochemical properties. Among these, fused bicyclic systems like imidazo[1,2-a]pyridine (IP) exhibit exceptional biological relevance. Clinically approved IP drugs include zolpidem (GABA_A modulator), alpidem (anxiolytic), and telacebec (Q203, antitubercular agent) [4]. These agents leverage the IP core's capacity to engage diverse biological targets while maintaining favorable drug-like properties. The scaffold's synthetic accessibility further enables rapid generation of structure-activity relationships (SAR), cementing its status as a "privileged scaffold" in oncology, infectious diseases, and CNS therapeutics [4] [7].
The compound 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine (C₈H₁₃N₃) possesses distinctive structural features that enhance its therapeutic potential. Key characteristics include:
CC1=CN2CC(CCC2=N1)N
) reduces planarity versus aromatic IP analogues, potentially improving solubility and reducing metabolic oxidation [3]. Hydrogenation sites at C5-C8 confer conformational flexibility for target adaptation. Table 1: Molecular Properties of 2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₁₃N₃ |
Molecular Weight | 151.21 g/mol |
IUPAC Name | 2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine |
InChIKey | FRZORHXWYZCJLG-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]+ | 131.9 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 (primary amine) |
This scaffold demonstrates exceptional kinase-targeting capability, particularly against phosphoinositide 3-kinase α (PI3Kα). The saturated ring system positions the C6-amine to form salt bridges with Asp933 in the PI3Kα catalytic site, while the 2-methyl group occupies a hydrophobic subpocket. These interactions were validated in analogues showing <1 nM IC₅₀ against PI3Kα-driven cancers [6].
The development of 2-methyl-substituted IPs for oncology accelerated in the early 2010s following high-throughput screening (HTS) campaigns targeting kinase pathways:
Table 2: Evolution of Key Imidazo[1,2-a]pyridine Derivatives in Oncology
Compound Class | Target | Potency | Structural Advancement |
---|---|---|---|
2,7-Dimethyl IP-3-carboxamides | Mycobacterial QcrB | MIC₉₀: 0.006 μM | Bulky biaryl ethers at C3 position |
IP-6-amine quinazoline hybrids | PI3Kα | IC₅₀: 1.94 nM | C6-linkage to 4-aminoquinazoline |
2-Methyl-6-amino-IPs | PI3Kα/mTOR | IC₅₀: <10 nM | Saturated core + C2 methyl group |
The historical trajectory underscores a strategic shift: from fortuitous HTS discoveries to rational, structure-guided optimization leveraging the 2-methyl-6-amino-IP core's unique pharmacophoric features for next-generation kinase inhibitors.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1